molecular formula C19H20FN3O4 B2518430 2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide CAS No. 2034496-29-0

2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide

Cat. No. B2518430
CAS RN: 2034496-29-0
M. Wt: 373.384
InChI Key: MUFLFRFTDCTUNO-SHTZXODSSA-N
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Description

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular interactions, and potential biological activities, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. In the case of benzyl 2-acetamino-2-deoxy-α-D-glucopyranosiduronic acid, direct oxidation and subsequent condensation with amino acid benzyl-esters were used to obtain the desired amides . Similarly, for the synthesis of selective cyclooxygenase-2 inhibitors, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized, with the introduction of a fluorine atom enhancing the selectivity of the compound . These methods suggest that the synthesis of the compound may also involve multi-step reactions, possibly including the introduction of a fluorine atom to increase biological activity or selectivity.

Molecular Structure Analysis

The molecular structure of a compound greatly influences its biological activity. For instance, the introduction of a fluorine atom in the ortho position to the sulfonamide group on the phenyl ring was found to preserve COX-2 potency and increase selectivity . In the context of the compound , the presence of a fluoropyrimidin moiety could similarly affect its biological activity, potentially making it a selective agent for certain biological targets.

Chemical Reactions Analysis

Chemical reactions involving acetamide derivatives can lead to the formation of compounds with significant biological activities. For example, thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and evaluated for their Src kinase inhibitory and anticancer activities . These reactions often involve the substitution of different groups to alter the compound's activity and selectivity. The compound , with its acetamide group, may undergo similar reactions to modulate its biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are crucial for its potential as a drug candidate. While the papers provided do not directly discuss the physical and chemical properties of the compound , they do highlight the importance of such properties in drug development. For example, the identification of JTE-522 as a potent, highly selective, and orally active COX-2 inhibitor underscores the significance of optimizing these properties for successful therapeutic application .

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors

Research has explored various heterocyclic analogs as alternatives to certain rings to improve metabolic stability in PI3Kα and mTOR inhibitors. For example, modifications to the heterocyclic core have been examined to reduce metabolic deacetylation, showing similar in vitro potency and in vivo efficacy to the original compounds with minimal metabolite formation in hepatocytes (Stec et al., 2011).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, including pyrimidine and pyridine derivatives, has been a focus for developing new therapeutic agents. For instance, the synthesis and evaluation of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have shown potential in Src kinase inhibitory and anticancer activities (Fallah-Tafti et al., 2011).

Anticancer and Antimicrobial Agents

Efforts to design and synthesize new acetamide derivatives with potential anticancer and antimicrobial activities have been reported. These studies involve the creation of compounds with broad-spectrum antibacterial activity and appreciable antifungal activity, alongside evaluations against various cancer lines, suggesting the therapeutic potential of these molecules (Ahmed et al., 2018).

Anti-inflammatory Agents

The development of novel thiazolidinone derivatives for anti-inflammatory applications has been pursued. These compounds have shown promising activity in vitro and in vivo models, with further studies indicating their potential mechanisms of action through molecular docking (Nikalje et al., 2015).

Future Directions

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properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c20-13-9-21-19(22-10-13)27-15-4-2-14(3-5-15)23-18(24)8-12-1-6-16-17(7-12)26-11-25-16/h1,6-7,9-10,14-15H,2-5,8,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFLFRFTDCTUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide

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